1-sec-butyl-N-propyl-1H-pyrazol-3-amine

Description

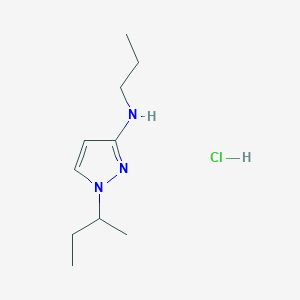

1-sec-butyl-N-propyl-1H-pyrazol-3-amine is a pyrazole-derived amine characterized by a 1H-pyrazole core substituted with a sec-butyl group at position 1 and an N-propyl amine at position 2. Pyrazole amines are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and tunable electronic properties .

Properties

Molecular Formula |

C10H20ClN3 |

|---|---|

Molecular Weight |

217.74 g/mol |

IUPAC Name |

1-butan-2-yl-N-propylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C10H19N3.ClH/c1-4-7-11-10-6-8-13(12-10)9(3)5-2;/h6,8-9H,4-5,7H2,1-3H3,(H,11,12);1H |

InChI Key |

BADJMIDUDDLVOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NN(C=C1)C(C)CC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sec-butyl-N-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of 1H-pyrazol-3-amine with sec-butyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-sec-butyl-N-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxidized pyrazole derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-sec-butyl-N-propyl-1H-pyrazol-3-amine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-sec-butyl-N-propyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-sec-butyl-N-propyl-1H-pyrazol-3-amine with five structurally related pyrazole derivatives, focusing on substituent effects, molecular properties, and functional differences.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Electronic Effects: The 4-nitro group in 1-sec-butyl-4-nitro-1H-pyrazol-3-amine introduces strong electron-withdrawing effects, lowering the pKa (-0.74) and increasing thermal stability (boiling point: 337.8°C) . Pyridinyl substituents (e.g., in N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) increase aromaticity and hydrogen-bonding capacity, as seen in their ESIMS profiles .

N-Substituent Variations :

- N-propyl vs. N-cyclopropylmethyl : Cyclopropane rings (e.g., in N-(cyclopropylmethyl)-... ) may improve metabolic stability due to steric hindrance, whereas linear alkyl chains like N-propyl could enhance membrane permeability .

- N-(2-phenylethyl) (in 1-sec-butyl-N-(2-phenylethyl)-1H-pyrazol-3-amine ) introduces aromatic bulk, likely affecting crystallinity and intermolecular interactions .

Hydrogen Bonding and Crystal Packing :

- Pyrazole amines with polar substituents (e.g., nitro, pyridinyl) exhibit distinct hydrogen-bonding patterns, influencing crystal lattice stability . The absence of strong polar groups in the target compound may result in weaker intermolecular forces.

Research Implications and Limitations

- Synthetic Challenges : The sec-butyl group in position 1 may introduce steric hindrance during synthesis, as seen in low yields (e.g., 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine in ) .

- Data Gaps : Experimental data for This compound (e.g., melting point, spectral profiles) are absent in the provided evidence, necessitating further characterization.

Biological Activity

1-sec-butyl-N-propyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties. The following sections will explore its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate alkyl and amine precursors under controlled conditions. The general synthetic route includes:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with carbonyl compounds.

- Alkylation : The introduction of the butyl and propyl groups occurs via nucleophilic substitution reactions.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study on 3-alkyl-1,5-diaryl-1H-pyrazoles found that certain analogues displayed IC50 values ranging from 0.076 to 0.12 μM against human cancer cell lines such as SGC-7901, A549, and HT-1080 . While specific data on this compound's activity is limited, its structural similarity to these potent compounds suggests a potential for similar effects.

Antimicrobial Activity

In vitro evaluations have shown that certain pyrazole derivatives possess notable antimicrobial properties. For example, studies indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 250 µg/mL, indicating promising antimicrobial potential.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. In the case of this compound:

- Substituent Effects : The presence and position of alkyl groups can significantly affect potency. For example, larger or branched substituents may enhance lipophilicity and improve cellular uptake.

- Ring Modifications : Variations in the pyrazole ring (e.g., substitutions at different positions) can lead to changes in interaction with biological targets such as enzymes or receptors.

Case Studies

Several case studies highlight the biological relevance of pyrazole derivatives:

- Anticancer Properties : A study focused on a series of pyrazole derivatives demonstrated that specific modifications led to enhanced inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation .

- Antimicrobial Efficacy : Another investigation into pyrazole-sulfonamide hybrids revealed dual antimicrobial and antioxidant activities, suggesting that combining different pharmacophores can yield compounds with multifaceted therapeutic profiles .

Research Findings Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.30 g/mol |

| Antiproliferative Activity | IC50 values between 0.076 and 0.12 μM (related compounds) |

| Antimicrobial Activity | MICs between 31.25 and 250 µg/mL (related compounds) |

| Potential Applications | Anticancer agents, antimicrobial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.